(S)-1-(5-Fluoropyridin-2-yl)ethanamine
Overview
Description
(S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom on the pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable building block in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine typically involves the following steps:
Fluorination of Pyridine Derivatives: The selective fluorination of pyridine derivatives can be achieved using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3).
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral acids or chromatography techniques to obtain the desired enantiomer, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by chiral resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the pyridine ring.
Scientific Research Applications
(S)-1-(5-Fluoropyridin-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is a potential intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory disorders.
Industry: The compound can be utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
®-1-(5-Fluoropyridin-2-yl)ethanamine: The enantiomer of the compound with different stereochemistry.
2-(5-Fluoropyridin-2-yl)ethanamine: A structural isomer with a different substitution pattern on the pyridine ring.
5-Fluoropyridin-2-ylmethanamine: A related compound with a methylene group instead of an ethylamine group.
Uniqueness: (S)-1-(5-Fluoropyridin-2-yl)ethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The compound’s chiral nature and fluorine substitution make it a valuable tool in asymmetric synthesis and drug design.
Properties
IUPAC Name |
(1S)-1-(5-fluoropyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRMCSSVBSDNL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582624 | |
Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-15-7 | |
Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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